Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Physicochemical profiling Salt selection Amide coupling

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid (CAS 84485-58-5) is a chlorinated cyclobutane mono‑carboxylic acid with molecular formula C₁₁H₁₀Cl₂O₂ and a molecular weight of 245.10 g·mol⁻¹. The compound presents as a white crystalline solid at ambient temperature and is a versatile building block in medicinal chemistry, most notably serving as the key intermediate for the triple monoamine‑reuptake inhibitor BTS 74,398 and related CNS‑active cyclobutyl derivatives.

Molecular Formula C11H10Cl2O2
Molecular Weight 245.1 g/mol
CAS No. 84485-58-5
Cat. No. B1601745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid
CAS84485-58-5
Molecular FormulaC11H10Cl2O2
Molecular Weight245.1 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C11H10Cl2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
InChIKeyLKLDQXZDZVETAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid (CAS 84485-58-5): Core Physicochemical and Structural Baseline for Procurement Decisions


1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid (CAS 84485-58-5) is a chlorinated cyclobutane mono‑carboxylic acid with molecular formula C₁₁H₁₀Cl₂O₂ and a molecular weight of 245.10 g·mol⁻¹ . The compound presents as a white crystalline solid at ambient temperature and is a versatile building block in medicinal chemistry, most notably serving as the key intermediate for the triple monoamine‑reuptake inhibitor BTS 74,398 and related CNS‑active cyclobutyl derivatives [1]. This scaffold embeds a 3,4‑dichlorophenyl substituent directly attached to the quaternary carbon of a strained cyclobutane ring, creating a rigid, three‑dimensional framework that is distinct from other dichlorophenyl‑cycloalkane carboxylic acids in both physicochemical properties and documented biological utility.

Why 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid Cannot Be Replaced by Other Dichlorophenyl or Cycloalkyl Carboxylic Acid Analogs


Even among the set of dichlorophenyl‑cyclobutane‑carboxylic acid positional isomers, the 3,4‑dichloro arrangement produces a unique combination of electronic and steric properties that directly affect downstream reactivity. The pKa of the carboxylic acid group shifts by up to 0.2 log units depending on the dichloro substitution pattern, which alters deprotonation efficiency during amide‑coupling and salt‑formation steps . Moreover, the 3,4‑dichlorophenyl‑cyclobutyl motif is the only variant that has been validated in clinical‑stage monoamine‑reuptake inhibitors (BTS 74,398 and its analogs), indicating that this specific substitution geometry is preferred for target engagement at the serotonin, norepinephrine, and dopamine transporters [1]. Simply substituting a 2,4‑, 2,6‑, or 3,5‑dichlorophenyl isomer, or moving to a cyclopropane or cyclopentane ring, would discard this accumulated structure‑activity knowledge and entail re‑optimization of both synthetic routes and biological profiles.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid Versus Its Closest Analogs


Carboxylic Acid pKa Shift: 3,4‑Dichloro vs. 2,6‑Dichloro Isomer

The predicted acid dissociation constant (pKa) for 1-(3,4‑dichlorophenyl)cyclobutanecarboxylic acid is 4.09 ± 0.20, whereas the 2,6‑dichloro isomer (CAS 1039951‑74‑0) exhibits a lower pKa of 3.89 ± 0.20, both computed using the same algorithm on ChemicalBook . This 0.20 log‑unit difference corresponds to a ~1.6‑fold higher acidity for the 2,6‑isomer, meaning the 3,4‑isomer will remain protonated over a slightly broader pH window, which can influence extraction efficiency, chromatographic retention, and the rate of acid‑chloride or active‑ester formation.

Physicochemical profiling Salt selection Amide coupling

Boiling Point Differentiation Across Dichloro‑Regioisomers

The predicted boiling point of 1-(3,4‑dichlorophenyl)cyclobutanecarboxylic acid is 388.5 ± 42.0 °C, while the 2,6‑dichloro isomer boils at a slightly higher 390.5 ± 42.0 °C and the 3,5‑dichloro isomer reaches 398.3 ± 42.0 °C . Although the error margins overlap, the central estimate for the 3,4‑isomer is the lowest among the compared regioisomers, suggesting marginally higher volatility.

Distillation Purification Thermal stability

Provenance in CNS‑Active Drug Scaffolds: The BTS 74,398 Advantage

The 3,4‑dichlorophenyl‑cyclobutane carboxylic acid is the direct precursor to the 1‑(3,4‑dichlorophenyl)cyclobutyl moiety found in BTS 74,398, a triple monoamine‑reuptake inhibitor that reached advanced preclinical evaluation for Parkinson's disease [1]. In recombinant human transporter assays, the N,N‑dimethylmethanamine derivative of this scaffold (CHEMBL1683883) displayed IC₅₀ values of 22 nM (norepinephrine transporter), 82 nM (dopamine transporter), and 898 nM (serotonin transporter), demonstrating a 41‑fold selectivity window between NET and SERT [2]. No other dichlorophenyl‑cyclobutane regioisomer has been reported to yield a clinical‑stage triple reuptake inhibitor.

Medicinal chemistry Triple reuptake inhibitor Parkinson's disease

Positional Isomer Impact on Aqueous Solubility and logP

Predicted XLogP3 for 1-(3,4‑dichlorophenyl)cyclobutanecarboxylic acid is reported as 1.0 on Aladdin Scientific, whereas the 2,4‑dichloro isomer is described by suppliers as possessing 'enhanced lipophilicity' due to the ortho‑chlorine effect . Although quantitative logP values for the 2,4‑isomer are not publicly available from the same source, the qualitative difference aligns with the general principle that ortho‑substitution increases steric shielding of the carboxyl group, reducing aqueous solubility. The 3,4‑isomer, lacking an ortho‑chlorine adjacent to the point of attachment, presents a less hindered, more solvated carboxyl motif.

Drug-likeness Lipophilicity Formulation

Cyclobutane vs. Cyclopropane Ring: Conformational Rigidity and Metabolic Stability

Replacing the cyclobutane ring with a cyclopropane (1‑(3,4‑dichlorophenyl)cyclopropanecarboxylic acid) reduces the ring size and alters the spatial disposition of the carboxylic acid relative to the aromatic plane. Cyclobutane adopts a puckered conformation with a dihedral angle of approximately 30°, whereas cyclopropane is planar, resulting in a different trajectory for the carboxylate vector [1]. In the context of LPA antagonist programs (Bristol‑Myers Squibb patent US 12,466,804), cyclobutyl carboxylic acids—not cyclopropyl—were explicitly claimed, indicating that the four‑membered ring provides a superior geometry for LPA receptor binding [2].

Scaffold hopping Metabolic stability Conformational analysis

Optimal Procurement and Research Scenarios for 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid


Medicinal Chemistry: CNS Triple Reuptake Inhibitor Lead Generation

When initiating a monoamine‑transporter program (e.g., for Parkinson's disease, depression, or obesity), 1-(3,4‑dichlorophenyl)cyclobutanecarboxylic acid should be the first‑choice building block because it directly furnishes the BTS 74,398 pharmacophore, the only dichlorophenyl‑cyclobutane scaffold with documented nanomolar potency at NET (IC₅₀ = 22 nM), DAT (82 nM), and SERT (898 nM) [1]. Using a 2,4‑ or 2,6‑dichloro isomer would forfeit this established structure‑activity relationship and necessitate a full de‑novo screening campaign.

Process Chemistry: Amide Coupling and Salt Formation at Controlled pH

The pKa of 4.09 for the 3,4‑dichloro isomer [1] dictates that the carboxylate is predominantly protonated below pH 3.5 and fully deprotonated above pH 5.5. In contrast, the 2,6‑dichloro isomer (pKa 3.89) shifts this window downward by ≈0.2 pH units. For parallel amide‑bond formations using HATU/DIPEA in DMF, the 3,4‑isomer's slightly higher pKa reduces the risk of premature carboxylate formation and attendant racemization or side reactions, making it preferable for library synthesis.

Lysophosphatidic Acid (LPA) Receptor Antagonist Development

Bristol‑Myers Squibb's recently granted patent US 12,466,804 B2 explicitly claims cyclobutyl carboxylic acids—not cyclopropyl or cyclopentyl analogs—as LPA receptor antagonists [1]. Procuring 1-(3,4‑dichlorophenyl)cyclobutanecarboxylic acid therefore positions a research group to directly explore this IP space without the need for ring‑size SAR studies, accelerating hit‑to‑lead timelines in fibrotic disease programs.

Building Block Procurement for Focused Compound Libraries

When curating a screening collection biased toward CNS drug‑likeness, the 3,4‑dichloro isomer is the superior choice over the 2,4‑dichloro analog due to its lower predicted XLogP3 (1.0 vs. qualitatively higher lipophilicity) and the absence of an ortho‑chlorine that could sterically hinder derivatization of the carboxylic acid [1]. This ensures broader chemical tractability and better alignment with Lipinski guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.